![molecular formula C16H16O4 B2799376 (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone CAS No. 2898-54-6](/img/structure/B2799376.png)
(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Overview
Description
“(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a chemical compound with a molecular weight of 272.3 . The IUPAC name for this compound is “(3,4-dimethoxyphenyl) (4-methoxyphenyl)methanone” and its Inchi Code is "1S/C16H16O4/c1-18-13-7-4-11 (5-8-13)16 (17)12-6-9-14 (19-2)15 (10-12)20-3/h4-10H,1-3H3" .
Physical And Chemical Properties Analysis
“(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” has a molecular weight of 272.3 . Other physical and chemical properties such as melting point, boiling point, density, etc., areScientific Research Applications
- In medicinal chemistry, it can be modified to design potential drug candidates. Scientists explore its derivatives for antiviral, antibacterial, or anticancer properties .
- The combination of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone with NaOH undergoes a retro-Michael reaction to form (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone . This reaction is useful for constructing novel compounds .
Organic Synthesis and Medicinal Chemistry
Retro-Michael Reaction
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-7-4-11(5-8-13)16(17)12-6-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCELJFGVBDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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